4,5-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4,5-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine: is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and an oxane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Oxane Ring Formation: The oxane ring is formed through cyclization reactions, which may involve the use of catalysts to facilitate the process.
Final Coupling: The final step involves coupling the pyrimidine-piperidine intermediate with the oxane derivative, often using coupling agents like EDCI or DCC under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine moiety, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the piperidine and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a potential candidate for drug development.
Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. Alternatively, it may interact with cell surface receptors, modulating signal transduction pathways and leading to various cellular responses.
Comparison with Similar Compounds
4,5-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine: can be compared to other compounds with similar structural features, such as:
Uniqueness: The uniqueness of this compound lies in its combination of these three distinct structural features, which confer unique chemical and biological properties. This combination allows for diverse applications in multiple fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-18-19(2)25-17-26-22(18)30-16-20-8-12-27(13-9-20)23(28)24(10-14-29-15-11-24)21-6-4-3-5-7-21/h3-7,17,20H,8-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXXAYLCQSHZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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